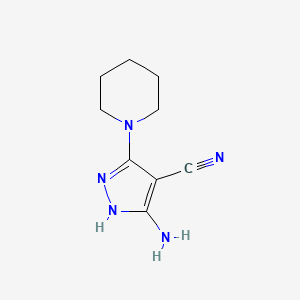
2,6-Diamino-5-propylpyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diamino-5-propylpyrimidine-4-carboxylic acid is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is known for its ability to form stable complexes with metal ions, making it useful in various chemical reactions and industrial processes . It is commonly used as a chemical intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2,6-diamino-5-propylpyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with various reagents. One common method involves the use of 2,4-diamino-6-hydroxypyrimidine as a starting material, which is then chlorinated under the action of phosphorus oxychloride . The reaction conditions often include quenching with alcohols and dispersing with an organic solvent to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of safer quenching agents and efficient separation techniques are crucial for industrial applications .
化学反应分析
Types of Reactions: 2,6-Diamino-5-propylpyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
科学研究应用
2,6-Diamino-5-propylpyrimidine-4-carboxylic acid has several scientific research applications, including:
作用机制
The mechanism by which 2,6-diamino-5-propylpyrimidine-4-carboxylic acid exerts its effects involves its interaction with metal ions to form stable complexes. These complexes can participate in various biochemical and chemical processes, influencing molecular targets and pathways. The specific pathways involved depend on the context in which the compound is used .
相似化合物的比较
2,4-Diamino-6-chloropyrimidine: Used in the synthesis of Minoxidil and other pharmaceutical compounds.
4-Amino-2,6-dimethoxypyrimidine: Used in various organic synthesis reactions.
Uniqueness: 2,6-Diamino-5-propylpyrimidine-4-carboxylic acid is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in applications requiring such complexes, distinguishing it from other similar pyrimidine derivatives .
属性
CAS 编号 |
13166-62-6 |
|---|---|
分子式 |
C8H12N4O2 |
分子量 |
196.21 g/mol |
IUPAC 名称 |
2,6-diamino-5-propylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H12N4O2/c1-2-3-4-5(7(13)14)11-8(10)12-6(4)9/h2-3H2,1H3,(H,13,14)(H4,9,10,11,12) |
InChI 键 |
DHBVWSJKKXMBCD-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(N=C(N=C1N)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)


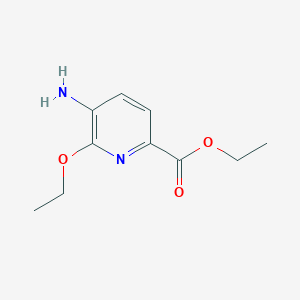

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B13991337.png)
![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)
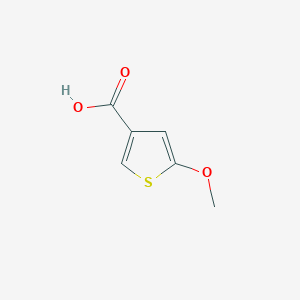
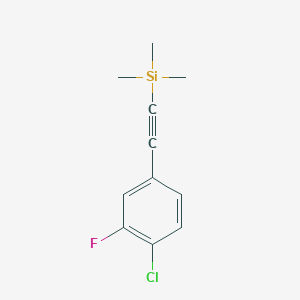
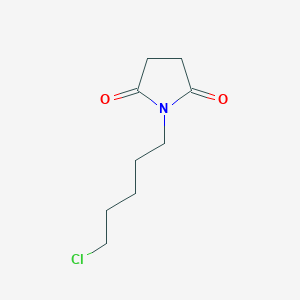
![2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide](/img/structure/B13991369.png)
![8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13991370.png)
